molecular formula C7H3F2NO B1461970 2,5-Difluoro-4-hydroxybenzonitrile CAS No. 887267-05-2

2,5-Difluoro-4-hydroxybenzonitrile

Cat. No. B1461970
CAS RN: 887267-05-2
M. Wt: 155.1 g/mol
InChI Key: JUMIREAGYDSCKO-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-hydroxybenzonitrile is a chemical compound with the molecular formula C7H3F2NO . It has a molecular weight of 155.1 and is typically stored under nitrogen at a temperature of 4°C . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 2,5-Difluoro-4-hydroxybenzonitrile is 1S/C7H3F2NO/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2,11H . This code provides a specific description of the molecule’s structure, including the positions of the fluorine atoms and the hydroxy group.


Physical And Chemical Properties Analysis

2,5-Difluoro-4-hydroxybenzonitrile is a solid compound . The compound is typically stored under nitrogen at a temperature of 4°C .

Scientific Research Applications

Polymer Synthesis and Applications A study by Kricheldorf et al. (2005) explores the polycondensation of silylated 1,1,1-tris(4-hydroxyphenyl)ethane with isomeric difluorobenzonitriles, yielding soluble polyethers and multicyclic poly(benzonitrile ether)s. This research demonstrates the potential of difluorobenzonitriles in creating novel polymer structures with unique properties, such as solubility and gelation behaviors, which could have applications in materials science and engineering Kricheldorf, H., Hobzova, R., Schwarz, G., & Vakhtangishvili, L. (2005). Macromolecules, 38(5), 1736-1743.

Radiofluorination for Radiopharmaceuticals Zlatopolskiy et al. (2012) developed a method for the radiofluorination of compounds using 4-fluorobenzonitrile oxide, facilitating the synthesis of low-molecular-weight radiopharmaceuticals. This technique, suitable for labeling sensitive biopolymers, highlights the role of difluorobenzonitriles in advancing diagnostic imaging and treatment monitoring Zlatopolskiy, B., Kandler, R., Kobus, D., Mottaghy, F., & Neumaier, B. (2012). Chemical Communications, 48(57), 7134-7136.

Structural and Vibrational Studies Research by Binev (2001) on the vibrational spectra and structure of 4-hydroxybenzonitrile and its anion provides insights into the electronic and structural changes upon ionization. This study is significant for understanding the chemical behavior of hydroxybenzonitriles, which could influence their application in various chemical syntheses and analytical techniques Binev, Y. (2001). Journal of Molecular Structure: THEOCHEM, 535, 93-101.

Synthesis of Quinazolinones Fray et al. (2006) describe a novel route to synthesize substituted 2-amino-4-quinazolinones, starting from difluoro-4-methoxybenzonitrile. This pathway exemplifies the utility of difluorobenzonitriles in medicinal chemistry for creating bioactive molecules that could serve as pharmaceutical intermediates or therapeutic agents Fray, M., Mathias, J., Nichols, C. L., Po-Ba, Y. M., & Snow, H. (2006). Tetrahedron Letters, 47, 6365-6368.

Safety and Hazards

The safety information for 2,5-Difluoro-4-hydroxybenzonitrile indicates that it can cause skin irritation, serious eye irritation, and can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

2,5-difluoro-4-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMIREAGYDSCKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)O)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluoro-4-hydroxybenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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